2-(Oxetan-3-yloxy)isonicotinic acid

CAS No.:

Cat. No.: VC15980080

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO4 |

|---|---|

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2-(oxetan-3-yloxy)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |

| Standard InChI Key | WGFDUMYRZUEZRT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)OC2=NC=CC(=C2)C(=O)O |

Introduction

Molecular Architecture and Structural Significance

Chemical Composition and Nomenclature

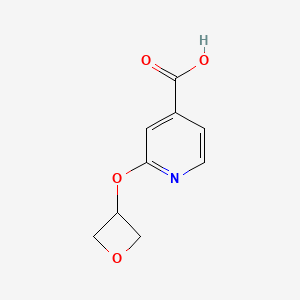

2-(Oxetan-3-yloxy)isonicotinic acid is formally identified by the IUPAC name 2-(oxetan-3-yloxy)pyridine-3-carboxylic acid and possesses the molecular formula (molecular weight: 195.17 g/mol). The structure comprises a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with an oxetane ether (Figure 1). The oxetane ring, a four-membered cyclic ether, introduces steric strain and polarity, which can modulate solubility and metabolic stability compared to unmodified isonicotinic acid.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2-(oxetan-3-yloxy)pyridine-3-carboxylic acid |

| CAS Number | 1594086-04-0 |

| Canonical SMILES | C1C(CO1)OC2=C(C=CC=N2)C(=O)O |

Structural Analogues and Comparative Analysis

The oxetane moiety is increasingly employed in medicinal chemistry to improve drug-like properties. For instance, oxetane-containing compounds often exhibit enhanced metabolic stability and solubility compared to their acyclic counterparts due to reduced flexibility and increased polarity . Structurally related compounds, such as 5-(Oxetan-3-yloxy)nicotinic acid, demonstrate similar hybrid architectures but differ in substitution patterns, leading to varied biological activities.

Synthesis and Industrial Production

Challenges in Synthesis

Key challenges include managing the oxetane ring’s strain during reactions and achieving regioselective coupling without side reactions. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are critical for isolating the desired product.

Biological Activities and Mechanistic Insights

Antioxidant Capacity

The carboxylic acid group may confer antioxidant activity by scavenging free radicals, a property observed in structurally related compounds. Molecular docking studies could elucidate interactions with oxidative stress biomarkers like superoxide dismutase.

Future Research Directions

Pharmacokinetic Profiling

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to evaluate oral bioavailability and hepatic stability. Predictive modeling using software like SwissADME could prioritize derivatives for synthesis.

Target Identification via Omics Approaches

Proteomic and metabolomic profiling of treated cell lines could reveal interaction networks, guiding mechanistic studies. CRISPR-Cas9 knockout screens may identify synthetic lethal partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume